4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile
Overview
Description
The compound “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile” is a complex organic molecule that contains an iodopyrazole group attached to a benzonitrile group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms. Benzonitrile is an aromatic organic compound with a cyano group (-C≡N) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile” would likely involve a benzene ring (from the benzonitrile group) connected to a pyrazole ring (from the iodopyrazole group) via a methylene (-CH2-) bridge .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to other functional groups . The specific reactions that “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile” might undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile” would depend on its specific structure. Pyrazoles generally have weak basicity, while benzonitriles are polar due to the cyano group .Scientific Research Applications
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Antileishmanial and Antimalarial Applications
- Summary : Pyrazole-bearing compounds, which are structurally similar to “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- Methods : Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results : The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
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- Summary : Imidazole-containing compounds, which are structurally similar to “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile”, have been synthesized and evaluated for antioxidant potential .
- Methods : The antioxidant potential of these compounds was evaluated using the DPPH assay .
- Results : These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .
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Synthesis of Bioactive Chemicals
- Summary : Pyrazoles, which are structurally similar to “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
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Pharmaceutical Research
- Summary : 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives, which are structurally similar to “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile”, have been synthesized and evaluated for antioxidant activity .
- Methods : The antioxidant activity of these compounds was evaluated using four different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
- Results : These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .
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Chemical Synthesis
- Summary : 4-(4-iodopyrazol-1-yl)-1-methyl-piperidine, a compound structurally similar to “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile”, is used in the synthesis of various chemical compounds .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
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Antioxidant Activity
- Summary : 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives, which are structurally similar to “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile”, have been synthesized and evaluated for antioxidant activity .
- Methods : The antioxidant activity of these compounds was evaluated using four different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
- Results : These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .
Future Directions
properties
IUPAC Name |
4-[(4-iodopyrazol-1-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3/c12-11-6-14-15(8-11)7-10-3-1-9(5-13)2-4-10/h1-4,6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPRMQMZMOEOET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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